5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride
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Overview
Description
5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H15ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility .
Preparation Methods
The synthesis of 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-methyl-2-hydroxybenzenesulfonyl chloride with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the oxolan-2-ylmethoxy group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the development of new drugs and therapeutic agents due to its ability to form stable sulfonamide linkages.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate linkages, which are stable and resistant to hydrolysis. This reactivity makes it useful in various chemical transformations and applications .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride include other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: A simpler sulfonyl chloride used in similar applications but lacks the oxolan-2-ylmethoxy group.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a methyl group on the benzene ring, commonly used in organic synthesis.
Methanesulfonyl chloride: A smaller sulfonyl chloride used in the synthesis of sulfonamides and other derivatives.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties compared to other sulfonyl chlorides .
Properties
IUPAC Name |
5-methyl-2-(oxolan-2-ylmethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4S/c1-9-4-5-11(12(7-9)18(13,14)15)17-8-10-3-2-6-16-10/h4-5,7,10H,2-3,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIQBSIVKMBCMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCO2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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